molecular formula C11H12N2O3 B8577016 5-(4-Methoxy-benzyl)-hydantoin CAS No. 6318-42-9

5-(4-Methoxy-benzyl)-hydantoin

Cat. No. B8577016
M. Wt: 220.22 g/mol
InChI Key: GSZKVZIUICNVHR-UHFFFAOYSA-N
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Patent
US04111923

Procedure details

5-p-Methoxybenzylidene hydantoin, 171.5 g., in 680 ml. of water, 63 g. of 50% sodium hydroxide solution and 6 g. of 20% palladium-on-carbon is shaken under a hydrogen atmosphere at a pressure of 51.5 psi. for about one and a half hours until the hydrogen pressure no longer diminishes. The reaction is vented and the mixture filtered to separate the catalyst. The filtrate is cooled and taken to pH 2 with concentrated hydrochloric acid. The solid is separated by filtration, washed with water and dried at 50° C. in a vacuum oven yielding the above named compound, mp. 177°-179° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]([CH:7]=[C:8]2[NH:12][C:11](=[O:13])[NH:10][C:9]2=[O:14])=[CH:5][CH:4]=1.[OH-].[Na+].[H][H]>[Pd].O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][CH:8]2[NH:12][C:11](=[O:13])[NH:10][C:9]2=[O:14])=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C2C(NC(N2)=O)=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture filtered
CUSTOM
Type
CUSTOM
Details
to separate the catalyst
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate is cooled
CUSTOM
Type
CUSTOM
Details
The solid is separated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in a vacuum oven
CUSTOM
Type
CUSTOM
Details
yielding the

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(CC2C(NC(N2)=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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